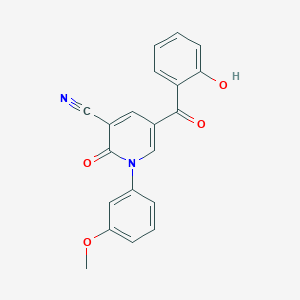
5-(2-Hydroxybenzoyl)-1-(3-methoxyphenyl)-2-oxopyridine-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2-Hydroxybenzoyl)-1-(3-methoxyphenyl)-2-oxopyridine-3-carbonitrile is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound is also known as HOP and has a molecular formula of C21H14N2O4.
Wirkmechanismus
HOP exerts its antioxidant and antibacterial effects by scavenging free radicals and inhibiting the growth of bacterial cells. It has been found to be particularly effective against gram-positive bacteria.
Biochemical and Physiological Effects:
HOP has been shown to have a variety of biochemical and physiological effects. It has been found to reduce oxidative stress and inflammation, improve insulin sensitivity, and enhance cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of HOP is its ability to scavenge free radicals and inhibit bacterial growth, making it a valuable tool for studying oxidative stress and bacterial infections. However, its solubility in water is limited, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research on HOP. These include investigating its potential applications in the treatment of various diseases, such as cancer and Alzheimer's disease, as well as exploring its potential as a natural food preservative. Additionally, further studies are needed to fully understand the mechanisms underlying its antioxidant and antibacterial effects.
Synthesemethoden
The synthesis of HOP involves the condensation of 2-hydroxybenzaldehyde, 3-methoxybenzaldehyde, and malononitrile in the presence of ammonium acetate and acetic acid. The reaction is carried out under reflux for several hours, and the resulting product is purified through recrystallization.
Wissenschaftliche Forschungsanwendungen
HOP has been extensively studied for its potential applications in various fields of research. It has been found to exhibit significant antioxidant and antibacterial properties, making it a promising candidate for the development of new drugs and therapies.
Eigenschaften
IUPAC Name |
5-(2-hydroxybenzoyl)-1-(3-methoxyphenyl)-2-oxopyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N2O4/c1-26-16-6-4-5-15(10-16)22-12-14(9-13(11-21)20(22)25)19(24)17-7-2-3-8-18(17)23/h2-10,12,23H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEJZBWOUBZMVAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C=C(C=C(C2=O)C#N)C(=O)C3=CC=CC=C3O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Hydroxybenzoyl)-1-(3-methoxyphenyl)-2-oxopyridine-3-carbonitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

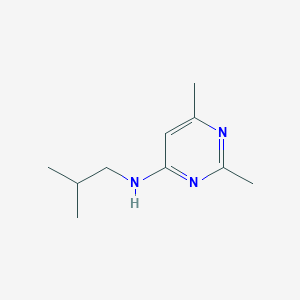
![7-[(9-Phenyl-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-7-yl)oxymethyl]-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B7479196.png)

![2-methoxy-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzenesulfonamide](/img/structure/B7479221.png)

![4-chloro-N-[2-[4-(2-ethoxyphenyl)piperazin-1-yl]-2-oxoethyl]-N-methylbenzenesulfonamide](/img/structure/B7479227.png)
![3-[(4-bromophenyl)sulfamoyl]-4-methoxy-N-pyridin-3-ylbenzamide](/img/structure/B7479235.png)
![N-[2-(4-chlorophenyl)ethyl]-2-[2-oxo-4-(trifluoromethyl)chromen-7-yl]oxyacetamide](/img/structure/B7479237.png)
![2-[2-Oxo-2-(1,2,5-trimethylpyrrol-3-yl)ethoxy]benzamide](/img/structure/B7479240.png)
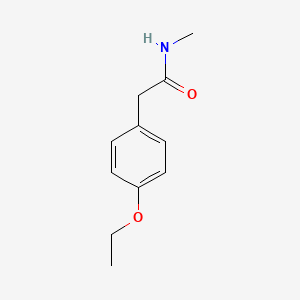
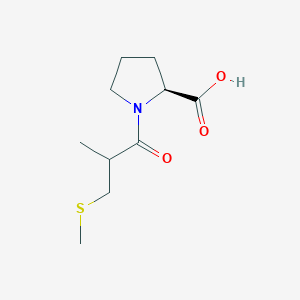
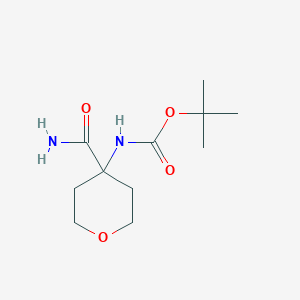
![(1R)-2-[2-(2-fluorophenoxy)ethylamino]-1-phenylethanol](/img/structure/B7479263.png)
